molecular formula C19H18N2O2 B2465208 N-benzyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide CAS No. 862831-05-8

N-benzyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B2465208
CAS No.: 862831-05-8
M. Wt: 306.365
InChI Key: MKINIKQRWUAGHV-UHFFFAOYSA-N
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Description

N-benzyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide: is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a benzyl group attached to the nitrogen atom, a dimethyl-substituted indole ring, and an oxoacetamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Dimethyl Substitution: The indole ring is then subjected to methylation using methyl iodide and a strong base such as sodium hydride to introduce the dimethyl groups at the 1 and 2 positions.

    Benzylation: The nitrogen atom of the indole ring is benzylated using benzyl chloride in the presence of a base like potassium carbonate.

    Oxoacetamide Formation: Finally, the oxoacetamide group is introduced by reacting the benzylated indole with an appropriate acylating agent, such as oxalyl chloride, followed by the addition of ammonia or an amine.

Industrial Production Methods

Industrial production of This compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the oxo group to a hydroxyl group.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of azides or thioethers.

Scientific Research Applications

N-benzyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide: has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-benzyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide: can be compared with other indole derivatives, such as:

  • N-benzyl-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide
  • N-benzyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-hydroxyacetamide
  • N-benzyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethanamide

These compounds share similar structural features but differ in the substitution patterns and functional groups, which can lead to differences in their chemical reactivity and biological activities. The uniqueness of This compound lies in its specific combination of substituents, which may confer distinct properties and applications.

Properties

IUPAC Name

N-benzyl-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-13-17(15-10-6-7-11-16(15)21(13)2)18(22)19(23)20-12-14-8-4-3-5-9-14/h3-11H,12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKINIKQRWUAGHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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